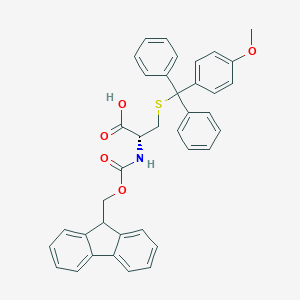

Fmoc-S-4-methoxytrityl-L-cysteine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBUWFUSGOYXQX-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451118 | |

| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177582-21-7 | |

| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177582-21-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-S-4-methoxytrityl-L-cysteine: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-S-4-methoxytrityl-L-cysteine (Fmoc-Cys(Mmt)-OH) is a pivotal amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). Its strategic design, incorporating the acid-labile 4-methoxytrityl (Mmt) protecting group for the sulfhydryl side chain of cysteine, allows for orthogonal protection schemes. This enables the selective deprotection of the cysteine thiol group while the peptide remains anchored to the solid support, facilitating the synthesis of complex peptides, including those with disulfide bridges and other site-specific modifications.[1] This guide provides an in-depth overview of the chemical properties of Fmoc-Cys(Mmt)-OH, detailed experimental protocols for its use, and logical workflows for its application in peptide synthesis.

Core Chemical and Physical Properties

Fmoc-Cys(Mmt)-OH is a white to off-white or yellow powder.[2] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₃₈H₃₃NO₅S | [1][3] |

| Molecular Weight | 615.7 g/mol | [1] |

| Melting Point | 117 - 130 °C | |

| Appearance | Yellow to white powder | |

| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | [4] |

| Storage Conditions | 0 - 8 °C, under inert gas (Nitrogen) | [3] |

| CAS Number | 177582-21-7 | [1][3] |

Experimental Protocols

The primary application of Fmoc-Cys(Mmt)-OH is in Fmoc-based solid-phase peptide synthesis.[2] The Mmt group's high acid lability is its key feature, allowing for its removal under very mild acidic conditions that do not affect other acid-labile protecting groups like tert-butyl (tBu) or the bond to the resin.[4][5]

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for incorporating an amino acid, including Fmoc-Cys(Mmt)-OH, onto a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Cys(Mmt)-OH)

-

Peptide synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20-30 minutes.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

-

Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Selective On-Resin Deprotection of the Mmt Group

This protocol describes the selective removal of the Mmt protecting group from the cysteine side chain while the peptide remains attached to the resin.

Materials:

-

Peptidyl-resin containing a Cys(Mmt) residue

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger[1]

-

Deprotection solution: 1-2% TFA in DCM with 5% TIS

Procedure:

-

Resin Preparation: Swell the peptidyl-resin in DCM.

-

Mmt Deprotection:

-

Drain the DCM.

-

Add the deprotection solution to the resin.

-

Agitate for 2-5 minutes. The solution will typically turn a bright yellow color due to the formation of the Mmt cation.

-

Drain the deprotection solution.

-

Repeat the treatment with the deprotection solution until the yellow color is no longer observed.

-

Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to remove residual acid and scavenger.

-

On-Resin Disulfide Bond Formation

Following the selective deprotection of the Cys(Mmt) group, the free thiol can be oxidized to form a disulfide bridge.

Materials:

-

Peptidyl-resin with deprotected cysteine thiol(s)

-

N,N-Dimethylformamide (DMF)

-

Oxidizing agent (e.g., Iodine, N-chlorosuccinimide (NCS))

Procedure (using NCS):

-

Resin Preparation: Ensure the peptidyl-resin with free thiol(s) is well-washed with DMF.

-

Oxidation:

-

Prepare a solution of NCS (2 equivalents per thiol) in DMF.

-

Add the NCS solution to the resin.

-

Agitate for 15-30 minutes at room temperature.

-

Monitor the reaction for completion (e.g., using Ellman's test to check for free thiols).

-

Drain the oxidizing solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

Final Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of all remaining side-chain protecting groups.

Materials:

-

Peptidyl-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)[3]

Procedure:

-

Resin Preparation: Wash the peptidyl-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide and purify using techniques such as reverse-phase HPLC.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing Fmoc-Cys(Mmt)-OH in peptide synthesis.

Caption: General workflow for solid-phase peptide synthesis using Fmoc-Cys(Mmt)-OH.

Caption: Orthogonal deprotection strategy for Fmoc-Cys(Mmt)-OH in peptide synthesis.

Conclusion

This compound is an indispensable tool in modern peptide chemistry. Its well-defined chemical properties and the orthogonal nature of the Mmt protecting group provide researchers with the flexibility to synthesize a wide array of complex peptides with high fidelity. The detailed protocols and workflows presented in this guide offer a practical framework for the successful application of this versatile building block in research and drug development.

References

The Mmt Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined target molecules. Among the arsenal of protective groups available, the 4-methoxytrityl (Mmt) group stands out as a versatile and highly acid-labile tool, particularly valuable in Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the Mmt protecting group, its applications, detailed experimental protocols, and quantitative data to inform its effective use in research and drug development.

Core Function and Applications of the Mmt Group

The Mmt group is a trityl-based protecting group primarily employed to mask the side-chain functional groups of amino acids such as Cysteine (Cys), Lysine (Lys), and Histidine (His). Its principal advantage lies in its exceptional acid lability, allowing for its selective removal under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This orthogonality to the base-labile Fmoc group (used for Nα-protection) and the more acid-stable t-butyl (tBu) and trityl (Trt) side-chain protecting groups is the cornerstone of its utility.

This selective deprotection capability enables a range of on-resin peptide modifications, including:

-

Regioselective Disulfide Bond Formation: The Mmt group can be selectively removed from cysteine residues while the peptide remains anchored to the solid support, allowing for the formation of specific disulfide bridges without affecting other protected cysteines.[2]

-

Peptide Branching and Cyclization: By deprotecting the side chain of a lysine residue, for example, a new peptide chain can be synthesized from this point, creating branched peptides.[3]

-

Site-Specific Labeling and Conjugation: The unmasked functional group after Mmt removal provides a handle for the attachment of fluorescent labels, biotin, or other moieties at a specific position within the peptide sequence.[3]

Quantitative Data on Mmt Protecting Group

The following tables summarize quantitative data regarding the deprotection of the Mmt group, providing a comparative perspective for experimental design.

Table 1: Deprotection Conditions for Mmt and Other Trityl-Based Protecting Groups

| Protecting Group | Reagent | Conditions | Time | Cleavage Efficiency | Reference |

| Mmt | 1% TFA in DCM | Room Temperature | 30 min | Quantitative | [4] |

| Mmt | 1:2:7 Acetic Acid:TFE:DCM | Room Temperature | 1 hour | ~75-80% | [5] |

| Mmt | 1 M HOBt in TFE/DCM (1:1) | Room Temperature | - | Ineffective | [6] |

| Mtt | 1% TFA in DCM | Room Temperature | 1 hour | Quantitative | [4] |

| Mtt | 1:2:7 Acetic Acid:TFE:DCM | Room Temperature | 30 min | ~3-8% | [5] |

| Trt | 90% TFA in DCM | Room Temperature | - | Standard Cleavage | [5] |

TFE: Trifluoroethanol, DCM: Dichloromethane, TFA: Trifluoroacetic Acid, HOBt: Hydroxybenzotriazole

Table 2: On-Resin Mmt Deprotection of Cys(Mmt) in Oxytocin Synthesis

| Number of Treatments | Reaction Time per Treatment (min) | Total Alkylated Oxytocin (%) |

| 2 | 10 | 48.6 |

| 3 | 10 | 61.2 |

| 5 | 2 | 53.6 |

| 5 | 5 | 68.4 |

| 5 | 10 | 73.1 |

Deprotection was performed with 2% TFA in DCM with 5% TIS as a scavenger. Alkylation of the free cysteine was used to quantify the deprotection efficiency.[7]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Lys(Mmt)-OH

This protocol describes a general method for the synthesis of Fmoc-Lys(Mmt)-OH.

Materials:

-

H-Lys-OH

-

4-methoxytrityl chloride (Mmt-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Protection of the ε-amino group:

-

Dissolve H-Lys-OH in a mixture of water and a suitable organic solvent (e.g., dioxane).

-

Add a base such as TEA or DIPEA to adjust the pH to approximately 9-10.

-

Slowly add a solution of Mmt-Cl in an organic solvent (e.g., DCM) to the lysine solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours until completion (monitor by TLC).

-

Acidify the reaction mixture to pH ~3 with a dilute acid (e.g., citric acid).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain H-Lys(Mmt)-OH.

-

-

Protection of the α-amino group:

-

Dissolve H-Lys(Mmt)-OH in a mixture of DMF and water.

-

Add a base such as sodium bicarbonate to maintain a basic pH.

-

Add a solution of Fmoc-OSu in DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the crude product by crystallization or column chromatography to yield Fmoc-Lys(Mmt)-OH.[3]

-

Protocol 2: On-Resin Deprotection of Fmoc-Cys(Mmt)-OH and Disulfide Bond Formation

This protocol details the selective removal of the Mmt group from a cysteine residue on a solid support and the subsequent formation of a disulfide bond.

Materials:

-

Peptide-resin containing Fmoc-Cys(Mmt)-OH

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) as a scavenger

-

N,N-Dimethylformamide (DMF)

-

Oxidizing agent (e.g., Iodine (I₂), N-chlorosuccinimide (NCS))

-

10% Diisopropylethylamine (DIPEA) in DMF (neutralizing solution)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, followed by washing with DCM.

-

Mmt Deprotection:

-

Prepare a deprotection solution of 1-2% TFA and 5% TIS in DCM.

-

Treat the resin with the deprotection solution for 2 minutes.

-

Drain the solution. The filtrate will appear yellow due to the released Mmt cation.

-

Repeat the treatment until the yellow color is no longer observed (typically 5-10 cycles).[8]

-

-

Washing and Neutralization:

-

Wash the resin thoroughly with DCM.

-

Wash the resin with a neutralizing solution (e.g., 10% DIPEA in DMF).

-

Wash the resin again with DMF and DCM to remove excess base.

-

-

On-Resin Oxidation (Disulfide Bond Formation):

-

Using Iodine (I₂):

-

Prepare a 0.1 M solution of I₂ in DMF.

-

Add the iodine solution to the resin (5-10 equivalents per cysteine pair).

-

Agitate the mixture for 1-2 hours at room temperature.[2]

-

Wash the resin extensively with DMF and DCM to remove excess iodine.

-

-

Using N-Chlorosuccinimide (NCS):

-

Treat the resin with NCS (2 equivalents) in DMF for 15 minutes.

-

Wash the resin with DMF and DCM.

-

-

Mandatory Visualizations

References

- 1. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

- 8. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-S-4-methoxytrityl-L-cysteine: Structure, Function, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-S-4-methoxytrityl-L-cysteine (Fmoc-Cys(Mmt)-OH) is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides and those containing disulfide bonds. The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine and the acid-labile 4-methoxytrityl (Mmt) group for the thiol side-chain offers a unique orthogonal protection scheme. This guide provides a comprehensive overview of the structure, function, and applications of Fmoc-Cys(Mmt)-OH, including detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Introduction

Cysteine residues play a critical role in the structure and function of many biologically active peptides and proteins, primarily through the formation of disulfide bridges that stabilize tertiary and quaternary structures. The synthesis of cysteine-containing peptides, however, presents a significant challenge due to the high reactivity of the thiol side-chain, which is susceptible to oxidation and other side reactions. To address this, various protecting groups have been developed. Fmoc-Cys(Mmt)-OH has emerged as a valuable tool in Fmoc-based SPPS due to the mild conditions required for the removal of the Mmt group, allowing for selective deprotection and on-resin disulfide bond formation.

Structure and Physicochemical Properties

This compound is characterized by the presence of the bulky Mmt group on the sulfur atom of the cysteine side-chain and the base-labile Fmoc group on the α-amino group.

Chemical Structure:

Caption: Chemical structure of this compound.

The key structural features that dictate its function are:

-

Fmoc Group: A base-labile protecting group for the α-amine, typically removed by treatment with a secondary amine like piperidine.

-

Mmt Group: A highly acid-sensitive protecting group for the thiol side-chain. It can be selectively cleaved under very mild acidic conditions (e.g., 0.5-2% trifluoroacetic acid in dichloromethane), leaving other acid-labile protecting groups such as tert-butyl (tBu) and trityl (Trt) intact.[1][2][3][4]

Quantitative Data

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenyl-methyl]sulfanylpropanoic acid | [5] |

| CAS Number | 177582-21-7 | [6][7][8] |

| Molecular Formula | C₃₈H₃₃NO₅S | [5][6][7][8] |

| Molecular Weight | 615.74 g/mol | [5][6][8] |

| Appearance | White to off-white or yellow powder/solid | [7][8] |

| Melting Point | 117 - 130 °C | [7] |

| Optical Rotation | [α]D20 = +12 to +18 ° (c = 1 in THF) | [7][9] |

| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | [8] |

| Storage | 2°C - 8°C under inert gas (Nitrogen) | [6] |

Function in Peptide Synthesis

The primary function of Fmoc-Cys(Mmt)-OH is to serve as a building block for the incorporation of cysteine residues into a peptide sequence during Fmoc-SPPS.[7] Its utility stems from the orthogonal nature of the Mmt protecting group.

Key Advantages:

-

Selective Deprotection: The Mmt group can be removed on-resin using dilute acid without cleaving the peptide from the resin or removing other side-chain protecting groups.[3][4] This allows for the selective formation of disulfide bonds or the modification of the cysteine thiol group.

-

Orthogonality: The Mmt group is compatible with other cysteine protecting groups like S-acetamidomethyl (Acm) and S-trityl (Trt), enabling the synthesis of peptides with multiple, regioselectively formed disulfide bridges.[1]

-

Enhanced Stability and Solubility: The presence of the methoxytrityl group can enhance the stability and solubility of the amino acid derivative.[7]

Signaling Pathways and Logical Relationships

The use of Fmoc-Cys(Mmt)-OH in SPPS follows a logical workflow that enables the synthesis of complex peptides. The diagram below illustrates the general workflow for synthesizing a cyclic peptide with a single disulfide bond.

Caption: General workflow for solid-phase synthesis of a cyclic peptide.

Experimental Protocols

The following are detailed methodologies for key experiments involving Fmoc-Cys(Mmt)-OH.

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling and deprotection cycle in an automated peptide synthesizer.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Cys(Mmt)-OH)

-

Rink Amide resin (or other suitable resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (5 equivalents relative to resin loading) with DIC (5 equivalents) and Oxyma Pure (5 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for the required time (e.g., 5 minutes at 75°C for most amino acids; 50°C for cysteine to prevent racemization).

-

Wash the resin with DMF (3-5 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Selective On-Resin Deprotection of the Mmt Group

This protocol details the removal of the Mmt group from the cysteine side-chain while the peptide is still attached to the resin.

Materials:

-

Peptidyl-resin containing Cys(Mmt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) as a scavenger

Protocol:

-

Swell the peptidyl-resin in DCM for 30 minutes.

-

Prepare a deprotection solution of 1-2% TFA and 5% TIS in DCM.

-

Treat the resin with the deprotection solution for 2 minutes and drain. The filtrate will appear yellow due to the released Mmt cation.

-

Repeat the treatment with fresh deprotection solution multiple times (typically 5-10 cycles) until the yellow color is no longer observed in the filtrate.

-

Wash the resin thoroughly with DCM (5 times) and then with DMF (5 times) to remove residual acid and scavengers.

On-Resin Disulfide Bond Formation

This protocol describes the formation of a disulfide bridge on the resin after selective deprotection of the cysteine thiol groups.

Materials:

-

Peptidyl-resin with free cysteine thiols

-

Iodine (I₂) or N-chlorosuccinimide (NCS)

-

Dimethylformamide (DMF)

Protocol using Iodine:

-

Swell the resin in DMF.

-

Prepare a 0.1 M solution of iodine in DMF.

-

Add the iodine solution to the resin (5-10 equivalents per cysteine pair).

-

Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

Once the reaction is complete, wash the resin with DMF (5 times) to remove excess iodine.

-

Wash with a sodium thiosulfate solution to quench any remaining iodine, followed by washes with water and DMF.

Protocol using N-Chlorosuccinimide (NCS):

-

Swell the resin in DMF.

-

Treat the resin with NCS (2 equivalents per cysteine pair) in DMF for 15-30 minutes at room temperature.

-

Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

Final Cleavage and Global Deprotection

This protocol details the cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.

Materials:

-

Cyclized peptidyl-resin

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol). Note: Thiol-based scavengers like EDT should be used with caution as they can reduce the newly formed disulfide bond. TIS can be a suitable alternative in many cases.

-

Cold diethyl ether

Protocol:

-

Dry the peptidyl-resin under vacuum.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex, disulfide-containing peptides. Its key feature, the acid-labile Mmt protecting group, allows for a robust orthogonal protection strategy that facilitates selective, on-resin disulfide bond formation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their peptide synthesis endeavors, ultimately contributing to advancements in peptide-based therapeutics and research.

References

- 1. peptidetherapeutics.org [peptidetherapeutics.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. digital.csic.es [digital.csic.es]

The Strategic Role of Fmoc-Cys(Mmt)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of solid-phase peptide synthesis (SPPS), the precise and strategic protection of reactive amino acid side chains is paramount to achieving high-purity, complex peptide structures. For cysteine, a trifunctional amino acid with a highly nucleophilic thiol group, the choice of protecting group is particularly critical to prevent unwanted side reactions such as oxidation and disulfide scrambling. Among the arsenal of available protecting groups, Fmoc-Cys(Mmt)-OH, featuring the 4-methoxytrityl (Mmt) group, has emerged as a cornerstone for advanced peptide synthesis, offering a unique blend of stability and selective lability. This technical guide provides a comprehensive exploration of the role of Fmoc-Cys(Mmt)-OH in SPPS, detailing its advantages, applications, and the experimental protocols that underpin its utility.

Core Principles: The Power of Orthogonal Protection

The central advantage of Fmoc-Cys(Mmt)-OH lies in its contribution to orthogonal protection strategies.[1][2] In SPPS, an orthogonal system allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications of the peptide while it remains anchored to the solid support.[3] The Mmt group is highly acid-labile and can be cleaved under exceptionally mild acidic conditions, typically 0.5-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5][6] This remarkable sensitivity allows for the deprotection of the cysteine thiol without affecting other acid-labile side-chain protecting groups like tert-butyl (tBu) or even the more robust trityl (Trt) group, which require much stronger acidic conditions for removal.[1][5]

This selective deprotection is the gateway to a variety of sophisticated on-resin manipulations, including:

-

Regioselective Disulfide Bond Formation: In peptides containing multiple cysteine residues, the Mmt group can be selectively removed to allow for the formation of a specific disulfide bridge, while other cysteines remain protected.[7]

-

Peptide Cyclization: The selective deprotection of a cysteine thiol on-resin facilitates intramolecular cyclization to form disulfide-bridged cyclic peptides, which often exhibit enhanced stability and biological activity.[8][9]

-

Site-Specific Conjugation and Labeling: The exposed thiol group following Mmt removal serves as a handle for the attachment of various moieties, such as fluorescent probes, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[4]

Comparative Analysis of Cysteine Protecting Groups

The selection of a cysteine protecting group is a critical decision in the design of a peptide synthesis strategy. The following table summarizes the properties of commonly used cysteine protecting groups in Fmoc-SPPS, highlighting the unique position of Mmt.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features & Considerations |

| 4-Methoxytrityl | Mmt | 0.5-2% TFA in DCM[4][5] | Highly acid-labile, enabling orthogonal deprotection on-resin. Ideal for regioselective disulfide bond formation and on-resin cyclization.[6] |

| Trityl | Trt | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[10] | Cleaved during the final resin cleavage step. Cost-effective for routine synthesis of peptides with free thiols. Prone to some racemization.[10] |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[10] | Stable to TFA. Allows for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt and Mmt.[2][10] |

| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂[10] | Stable to TFA and iodine oxidation. Useful for orthogonal protection schemes where high acid stability is required.[7][10] |

| S-tert-butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Stable to TFA (in the absence of thiol scavengers). Used for on-resin disulfide bond formation. |

Experimental Protocols

Detailed and reliable protocols are essential for the successful application of Fmoc-Cys(Mmt)-OH in SPPS.

Protocol 1: On-Resin Selective Deprotection of the Mmt Group

This protocol describes the selective removal of the Mmt group from a resin-bound peptide.

Materials:

-

Peptidyl-resin containing a Cys(Mmt) residue

-

Deprotection solution: 1-2% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Scavenger: 5% (v/v) Triisopropylsilane (TIS)

-

DCM for washing

-

Neutralizing solution: 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF

-

N,N-Dimethylformamide (DMF) for washing

Procedure:

-

Swell the peptidyl-resin in DCM for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Add the deprotection solution (1-2% TFA in DCM with 5% TIS) to the resin.

-

Agitate the mixture for 2 minutes. The solution will typically turn yellow due to the formation of the Mmt cation.[11]

-

Drain the deprotection solution.

-

Repeat steps 3-5 for 5-10 cycles, or until the yellow color is no longer observed in the filtrate, indicating complete removal of the Mmt group.[10]

-

Wash the resin thoroughly with DCM.

-

Neutralize the resin by washing with the 10% DIPEA in DMF solution.

-

Wash the resin thoroughly with DMF and then DCM to prepare for the subsequent reaction (e.g., disulfide bond formation or conjugation).

Protocol 2: On-Resin Disulfide Bond Formation Following Mmt Deprotection

This protocol outlines the formation of a disulfide bridge on the solid support after selective deprotection of two Cys(Mmt) residues.

Materials:

-

Peptidyl-resin with two deprotected cysteine residues

-

Oxidizing agent: N-Chlorosuccinimide (NCS) or Iodine (I₂)

-

DMF

Procedure (using NCS):

-

Following the completion of Protocol 1, wash the resin with DMF.

-

Prepare a solution of NCS (2 equivalents per thiol group) in DMF.

-

Add the NCS solution to the resin and agitate for 15-30 minutes at room temperature.[7]

-

Monitor the reaction for completion using a qualitative test (e.g., Ellman's test) to confirm the absence of free thiols.

-

Wash the resin thoroughly with DMF and DCM. The resin is now ready for further steps, such as N-terminal Fmoc deprotection and chain elongation or final cleavage from the resin.

Visualizing Workflows with Graphviz

To further elucidate the strategic application of Fmoc-Cys(Mmt)-OH, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

Caption: General workflow for SPPS incorporating Fmoc-Cys(Mmt)-OH for on-resin modification.

Caption: Orthogonal strategy for regioselective disulfide bond formation using Mmt and Trt protection.

Conclusion

Fmoc-Cys(Mmt)-OH is an indispensable tool for the synthesis of complex peptides. Its key attribute, the ability to be selectively deprotected under very mild acidic conditions, provides chemists with the flexibility to perform a wide range of on-resin manipulations.[1][4] From the construction of well-defined disulfide bridges in multi-cysteine peptides to the site-specific attachment of payloads in drug conjugates, the Mmt group empowers the creation of sophisticated peptide architectures that are central to advancing research and development in the fields of biochemistry, pharmacology, and materials science. A thorough understanding of its properties and the associated experimental protocols is, therefore, essential for any scientist engaged in the art of peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cem.de [cem.de]

- 8. peptide.com [peptide.com]

- 9. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Acid Lability of the 4-Methoxytrityl (MMT) Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxytrityl (MMT) group is a widely utilized protecting group in organic synthesis, particularly in the fields of nucleoside, nucleotide, and peptide chemistry. Its popularity stems from its facile introduction and, most critically, its susceptibility to cleavage under mildly acidic conditions. This property allows for selective deprotection in the presence of other protecting groups, a cornerstone of modern multistep synthesis. This technical guide provides a comprehensive overview of the acid-catalyzed cleavage of the MMT group, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application of this essential chemical tool.

Core Principles of MMT Group Lability

The lability of the 4-methoxytrityl group in acidic media is governed by the remarkable stability of the carbocation intermediate formed upon its cleavage. The cleavage mechanism is initiated by the protonation of the ether oxygen atom, followed by the departure of the protected alcohol, amine, or thiol. This process generates the 4-methoxytrityl cation, a species that is significantly stabilized by the electron-donating effect of the para-methoxy group through resonance. This delocalization of the positive charge across the aromatic rings is the primary reason for the MMT group's high sensitivity to acid.

The stability, and therefore the ease of formation, of the trityl cation can be modulated by the number of electron-donating methoxy groups on the phenyl rings. This leads to a predictable trend in acid lability among common trityl-based protecting groups.

Quantitative Analysis of Acid Lability

The rate of cleavage of the MMT group is highly dependent on the specific acidic conditions employed, including the nature of the acid, its concentration, and the solvent system. The following tables summarize available quantitative data to facilitate the selection of appropriate deprotection conditions.

Table 1: Comparative Cleavage Times of Trityl Protecting Groups in 80% Acetic Acid

| Protecting Group | Substrate | Cleavage Time (Room Temp.) | Relative Lability |

| Trityl (Trt) | 5'-O-Trityl-uridine | 48 hours | 1 |

| 4-Methoxytrityl (MMT) | 5'-O-MMT-uridine | 2 hours | ~24x faster than Trt |

| 4,4'-Dimethoxytrityl (DMT) | 5'-O-DMT-uridine | 15 minutes | ~8x faster than MMT |

| 4,4',4''-Trimethoxytrityl (TMT) | 5'-O-TMT-uridine | 1 minute | ~15x faster than DMT |

Table 2: Common Acidic Conditions for MMT Deprotection

| Reagent | Solvent | Typical Concentration | Scavenger | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-3% (v/v) | Triethylsilane (TES) or Triisopropylsilane (TIS) | Most common and efficient method for rapid deprotection. |

| Dichloroacetic Acid (DCA) | Dichloromethane (DCM) | 3% (v/v) | - | Often used in automated oligonucleotide synthesis. |

| Acetic Acid | Aqueous solution | 80% (v/v) | - | Milder conditions, suitable for more sensitive substrates. |

Experimental Protocols

Protocol 1: General Procedure for the Deprotection of an MMT-Protected Alcohol

This protocol describes a typical procedure for the removal of the MMT group from a primary alcohol using trifluoroacetic acid in dichloromethane.

Materials:

-

MMT-protected substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triethylsilane (TES) or Triisopropylsilane (TIS)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

Dissolve the MMT-protected substrate in anhydrous DCM (approximately 0.1 M concentration).

-

To the stirred solution, add a scavenger, such as triethylsilane (3-5 equivalents).

-

Slowly add trifluoroacetic acid (1-3% v/v) to the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Protocol 2: Kinetic Analysis of MMT Deprotection by UV-Vis Spectrophotometry

The cleavage of the MMT group can be conveniently monitored by UV-Vis spectrophotometry due to the formation of the intensely colored 4-methoxytrityl cation, which has a strong absorbance maximum around 480 nm in acidic media.

Materials:

-

MMT-protected substrate

-

Spectrophotometer-grade solvent (e.g., dichloromethane)

-

Acid catalyst solution of known concentration (e.g., TFA in DCM)

-

Quartz cuvettes

-

UV-Vis Spectrophotometer with kinetic measurement capabilities

Procedure:

-

Prepare a stock solution of the MMT-protected substrate of known concentration in the chosen solvent.

-

Prepare a stock solution of the acid catalyst at the desired concentration in the same solvent.

-

Equilibrate the spectrophotometer and the cuvettes to the desired reaction temperature.

-

In a quartz cuvette, pipette a known volume of the substrate solution and dilute with the solvent to a final volume that is less than the final reaction volume.

-

Initiate the reaction by rapidly adding a known volume of the acid catalyst solution to the cuvette, ensuring rapid mixing.

-

Immediately begin recording the absorbance at the λmax of the 4-methoxytrityl cation (e.g., 480 nm) as a function of time.

-

Continue data collection until the absorbance reaches a stable plateau, indicating the completion of the reaction.

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in the utilization of the MMT protecting group, the following diagrams have been generated.

Caption: Acid-catalyzed deprotection mechanism of the 4-methoxytrityl (MMT) group.

Caption: Experimental workflow for a typical MMT deprotection reaction.

Conclusion

The 4-methoxytrityl group is a versatile and valuable tool in modern organic synthesis, offering a fine balance of stability and acid lability. A thorough understanding of its cleavage mechanism, kinetics, and the practical aspects of its removal is crucial for its successful implementation in complex synthetic strategies. The quantitative data and detailed protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize the MMT protecting group in their synthetic endeavors.

Fmoc-Cys(Mmt)-OH: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of N-α-Fmoc-S-(4-methoxytrityl)-L-cysteine (Fmoc-Cys(Mmt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). A thorough understanding of these properties is paramount for the successful synthesis of complex peptides, ensuring high purity and yield. This document details the solubility of Fmoc-Cys(Mmt)-OH in various solvents, its stability under different chemical conditions, and provides detailed experimental protocols for in-house verification.

Physicochemical Properties

Fmoc-Cys(Mmt)-OH is a derivative of the amino acid cysteine where the α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by an acid-labile 4-methoxytrityl (Mmt) group. This orthogonal protection scheme is instrumental in complex peptide synthesis, allowing for selective deprotection and modification of the cysteine residue on the solid support.

Solubility Characteristics

The solubility of Fmoc-Cys(Mmt)-OH is a critical factor for its effective use in SPPS, directly impacting coupling efficiency. Like most Fmoc-protected amino acids, its solubility is influenced by the hydrophobicity of the Fmoc and Mmt groups.

Quantitative Solubility Data

| Solvent | Molarity (M) | Concentration (mg/mL) | Observation |

| N,N-Dimethylformamide (DMF) | ~0.5 M | ~307.9 mg/mL | Clearly Soluble |

| Dimethyl sulfoxide (DMSO) | - | 1 - 10 | Sparingly Soluble[1] |

| Ethanol | - | 1 - 10 | Sparingly Soluble[1] |

Qualitative Solubility and Enhancement Strategies

Fmoc-Cys(Mmt)-OH generally exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis. However, issues can arise due to the aggregation of the bulky, hydrophobic Fmoc and Mmt groups.

-

Common Solvents : It is readily soluble in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

-

Enhancing Solubility : In cases of poor solubility, the use of solvent mixtures can be effective. The addition of a small amount of DMSO or NMP to a solution in DMF can enhance solubility. For particularly challenging sequences, a "Magic Mixture" of Dichloromethane (DCM)/DMF/NMP (1:1:1) may be employed.

Stability Profile

The stability of Fmoc-Cys(Mmt)-OH is primarily dictated by the lability of its two protecting groups: the Fmoc group and the Mmt group.

Stability of the Mmt Group

The 4-methoxytrityl (Mmt) group is a key feature of this derivative, offering selective deprotection under mild acidic conditions.

-

Acid Lability : The Mmt group is significantly more acid-labile than the more common trityl (Trt) group.[2] It can be quantitatively removed with dilute solutions of trifluoroacetic acid (TFA) in DCM, typically ranging from 0.5% to 2% TFA.[2][3] This allows for the selective deprotection of the cysteine thiol while the peptide remains on the solid support and other acid-labile protecting groups (like t-butyl) are retained.

-

Orthogonal Deprotection : This selective cleavage is crucial for on-resin modifications such as the formation of specific disulfide bridges or the attachment of labels to the cysteine side chain.[4]

-

Scavengers : The cleavage of the Mmt group is often performed in the presence of a scavenger, such as triisopropylsilane (TIS), to prevent the reattachment of the Mmt cation to the deprotected thiol or other nucleophilic residues.[5]

Stability of the Fmoc Group

The Fmoc group is stable under the acidic conditions used to cleave the Mmt group but is readily removed by bases.

-

Base Lability : The standard condition for Fmoc group removal during SPPS is treatment with a 20% solution of piperidine in DMF.

Storage and Solution Stability

Proper storage is crucial to maintain the integrity of Fmoc-Cys(Mmt)-OH.

-

Solid Form : The solid compound should be stored at 2-8°C for short-term and -20°C for long-term storage.[6]

-

In Solution : Solutions of Fmoc-Cys(Mmt)-OH in solvents like DMF or DMSO should be used fresh or stored at -20°C or -80°C for no longer than 1 to 6 months to minimize degradation.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of Fmoc-Cys(Mmt)-OH.

Protocol for Determining Solubility

This protocol utilizes a saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Objective : To determine the saturation solubility of Fmoc-Cys(Mmt)-OH in a specific solvent.

Materials :

-

Fmoc-Cys(Mmt)-OH

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vials with caps

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters

Procedure :

-

Preparation of Saturated Solution : Add an excess amount of Fmoc-Cys(Mmt)-OH to a known volume of the solvent in a sealed vial.

-

Equilibration : Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Preparation for HPLC : Carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve. Filter the diluted sample through a 0.22 µm syringe filter.

-

HPLC Analysis :

-

Prepare a series of standard solutions of Fmoc-Cys(Mmt)-OH of known concentrations.

-

Generate a calibration curve by injecting the standards and plotting peak area against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Protocol for Assessing Mmt Group Stability and Cleavage Efficiency

This protocol describes an on-resin method to determine the efficiency of Mmt group removal.

Objective : To quantify the cleavage efficiency of the Mmt group from a resin-bound peptide.

Materials :

-

Peptide-resin with an incorporated Fmoc-Cys(Mmt)-OH residue

-

Cleavage solution: 1-2% TFA in DCM with 5% TIS

-

Alkylation agent (e.g., iodoacetamide)

-

DMF, DCM

-

Cleavage cocktail for final peptide cleavage (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

-

HPLC system

Procedure :

-

On-Resin Mmt Deprotection : Swell the peptide-resin in DCM. Treat the resin with the Mmt cleavage solution for a specified time (e.g., 2 x 15 minutes).

-

Washing : Wash the resin thoroughly with DCM and then DMF.

-

On-Resin Alkylation : Dissolve an excess of the alkylating agent in DMF and add it to the resin. Allow the reaction to proceed to cap the newly freed thiol group.

-

Washing : Wash the resin with DMF and DCM and dry the resin.

-

Final Cleavage : Cleave the peptide from the resin using a standard cleavage cocktail.

-

Peptide Precipitation : Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.

-

HPLC Analysis : Analyze the crude peptide by RP-HPLC. The efficiency of the Mmt deprotection can be determined by comparing the peak area of the alkylated peptide to that of the non-alkylated (Mmt still attached) peptide.

General Protocol for HPLC Analysis

Objective : To analyze the purity of a peptide containing Cys(Mmt).

System :

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% TFA in water.[7]

-

Mobile Phase B : 0.1% TFA in acetonitrile.[7]

-

Gradient : A typical gradient would be from 5% to 95% B over 30 minutes.

-

Flow Rate : 1 mL/min.[7]

-

Detection : UV at 214 nm or 220 nm.[8]

Sample Preparation : Dissolve the crude peptide in mobile phase A at a concentration of approximately 1 mg/mL and filter before injection.

Visualizations

The following diagrams illustrate the structure of Fmoc-Cys(Mmt)-OH and the key factors influencing its stability.

Caption: Chemical structure components of Fmoc-Cys(Mmt)-OH.

Caption: Factors affecting the stability of Fmoc-Cys(Mmt)-OH.

References

- 1. FMOC-CYS(MMT)-OH | 177582-21-7 [chemicalbook.com]

- 2. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. Fmoc-Cys(Mmt)-OH [cem.com]

- 6. Fmoc-Cys(Mmt)-OH | 177582-21-7 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to Orthogonal Protection in Fmoc-Based SPPS

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic use of protecting groups is paramount to success. Among the various methodologies, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) has emerged as the dominant strategy, largely due to its mild reaction conditions and the high degree of chemical selectivity it offers.[1][2] At the heart of this powerful technique lies the principle of orthogonal protection—a sophisticated approach that enables the construction of complex peptides with remarkable fidelity.[1][3] This technical guide provides a comprehensive exploration of orthogonal protection in Fmoc-SPPS, detailing the core principles, key protecting groups, their cleavage conditions, and detailed experimental protocols.

The Core Principle: A Symphony of Selective Deprotection

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule.[1][4] The standard Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal system.[1][5] In this approach, the N-terminal α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Conversely, the reactive side chains of trifunctional amino acids are shielded by acid-labile protecting groups, most commonly derived from tert-butyl alcohol.[1][2]

Caption: The orthogonal nature of the Fmoc-SPPS workflow.

A Toolkit of Protecting Groups: Stability and Lability

The success of Fmoc-SPPS relies on a well-defined set of protecting groups with distinct chemical liabilities. The choice of these groups is critical, especially when synthesizing modified or complex peptides.

Table 1: Standard Protecting Groups in Fmoc/tBu SPPS

| Protecting Group | Amino Acid(s) | Cleavage Condition | Stability |

| Nα-Protection | |||

| Fmoc | All | 20% Piperidine in DMF | Stable to acid (TFA) |

| Side-Chain Protection | |||

| tBu (tert-butyl) | Asp, Glu, Ser, Thr, Tyr | TFA | Stable to mild base (piperidine) |

| Boc (tert-butyloxycarbonyl) | Lys, Trp | TFA | Stable to mild base (piperidine) |

| Trt (Trityl) | Asn, Gln, Cys, His | TFA (often requires scavengers) | Stable to mild base (piperidine) |

| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Arg | TFA | Stable to mild base (piperidine) |

Expanding the Orthogonal Universe: Beyond the Basics

For the synthesis of more intricate peptides, such as cyclic peptides, branched peptides, or those requiring site-specific modifications, additional layers of orthogonality are necessary.[1] These "super-orthogonal" protecting groups are stable to both the basic conditions of Fmoc removal and the strong acidic conditions of the final cleavage.

Caption: Orthogonal protecting group families used in Fmoc-SPPS.

Allyloxycarbonyl (Alloc): A Palladium-Sensitive Handle

The Alloc group is a versatile protecting group that is stable to both piperidine and TFA.[1] Its selective removal is achieved through palladium(0)-catalyzed allylic transfer, typically using a scavenger like phenylsilane or dimethylbarbituric acid.[10] This allows for on-resin modification of a specific amino acid side chain, such as lactam bridge formation for cyclization.

Photolabile Protecting Groups: Cleavage with Light

Photolabile protecting groups, such as the 2-(o-nitrophenyl)propan-1-ol (Npp-OH) and 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) derivatives, offer another dimension of orthogonality.[11][12][13] These groups are stable to both acid and base but can be cleaved by irradiation with UV light at a specific wavelength (e.g., 365 nm).[11][13] This method is exceptionally mild and allows for deprotection without the need for chemical reagents.

Enzyme-Labile Protecting Groups: Biocatalytic Precision

A more nascent but powerful approach involves the use of enzyme-labile protecting groups.[14][15][16][17][18] These groups are designed to be substrates for specific enzymes, allowing for their removal under extremely mild, biocompatible conditions (e.g., aqueous buffer at neutral pH).[14][17] For instance, the phenylhydrazide group can be cleaved from the C-terminus of a peptide by the enzyme tyrosinase.[17] This strategy is particularly valuable for the synthesis of sensitive peptide conjugates.

Table 2: "Super-Orthogonal" Protecting Groups and Their Cleavage Conditions

| Protecting Group | Lability | Cleavage Reagents & Conditions | Stability |

| Alloc | Palladium(0) | Pd(PPh₃)₄, Phenylsilane in DCM | Stable to piperidine and TFA |

| Nvoc, Npb | Photolabile | UV light (e.g., 365 nm) in a suitable solvent | Stable to piperidine and TFA |

| Phenylhydrazide | Enzymatic | Tyrosinase, O₂, pH 7 | Stable to piperidine and TFA |

| AGlOC, AGalOC | Enzymatic | Lipase followed by β-galactosidase, pH 7 | Stable to piperidine and TFA |

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle (Single Amino Acid Coupling)

This protocol outlines a single cycle of Fmoc deprotection and amino acid coupling on a resin support.[3][6]

-

Resin Swelling: The peptide-resin from the previous cycle is washed and swollen in N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin. The mixture is agitated for 5-10 minutes at room temperature. The solution is drained, and the piperidine treatment is repeated for another 5-10 minutes.[3]

-

Washing: The resin is thoroughly washed with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

-

Amino Acid Activation: The incoming Fmoc-protected amino acid (3-5 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and a base like diisopropylethylamine (DIEA) (6-10 equivalents).

-

Coupling: The activated amino acid solution is added to the resin with the free N-terminal amine. The reaction is agitated for 1-2 hours at room temperature.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts. A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: On-Resin Alloc Deprotection

This protocol describes the selective removal of an Alloc protecting group from a lysine side chain on the resin.

-

Resin Preparation: The peptide-resin is washed and swollen in dichloromethane (DCM).

-

Deprotection Cocktail Preparation: A solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (25 equivalents) in DCM is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotection Reaction: The deprotection cocktail is added to the resin. The reaction mixture is agitated at room temperature for 30-60 minutes. The progress of the reaction can be monitored by HPLC-MS analysis of a small cleaved sample.

-

Washing: The resin is extensively washed with DCM, DMF, and any other appropriate solvents to remove the palladium catalyst and other reagents completely. The newly liberated amine is now available for further modification.

Protocol 3: Final Peptide Cleavage and Global Deprotection

This protocol details the final step of cleaving the synthesized peptide from the resin and removing all acid-labile side-chain protecting groups.[8]

-

Resin Preparation: The fully assembled peptide-resin is washed with DCM and dried under vacuum.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).[19] TIPS and water act as scavengers to trap the reactive carbocations generated during the deprotection of side chains, thus preventing side reactions with sensitive residues like tryptophan and methionine.[8]

-

Cleavage Reaction: The cleavage cocktail is added to the dried resin. The mixture is gently agitated at room temperature for 2-4 hours.

-

Peptide Precipitation: The resin is filtered off, and the TFA solution containing the peptide is collected. The peptide is precipitated by adding cold diethyl ether.

-

Peptide Isolation: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum. The crude peptide is then ready for purification by HPLC.

Caption: Workflow for synthesizing a modified peptide using an auxiliary orthogonal protecting group.

Conclusion

The strategy of orthogonal protection is an indispensable tool for the modern peptide chemist.[1][3] It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with diverse modifications.[3] A thorough understanding of the different protecting group schemes, their specific cleavage conditions, and their compatibility is crucial for the successful design and execution of any peptide synthesis endeavor. As the demand for more complex and modified peptides in drug discovery and biomedical research continues to grow, the principles of orthogonal protection will undoubtedly remain at the forefront of innovation in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group | Semantic Scholar [semanticscholar.org]

- 13. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymes as reagents in peptide synthesis: enzyme-labile protection for carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

The Cornerstone of Precision: A Technical Guide to Protected Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount to achieving the desired structure and function of the final polypeptide. This precision is made possible through the strategic use of protecting groups, which temporarily block reactive functional groups on amino acids. This technical guide delves into the fundamental purpose of employing protected amino acids in peptide synthesis, offering a comprehensive overview of the core principles, experimental methodologies, and the logic underpinning this indispensable strategy.

The Imperative for Protection: Overcoming Inherent Reactivity

Amino acids are bifunctional molecules, possessing both a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH). Furthermore, many amino acids feature reactive side chains. Without the use of protecting groups, the synthesis of a peptide with a defined sequence is virtually impossible due to a multitude of undesirable side reactions.[1][2][3]

The primary purposes for using protected amino acids are:

-

Preventing Uncontrolled Polymerization: During peptide bond formation, the carboxyl group of one amino acid is activated to facilitate reaction with the amino group of another. Without protection of the incoming amino acid's α-amino group, it would react with other activated amino acids in an uncontrolled manner, leading to a random mixture of polymers rather than the desired peptide sequence.[1][4][5]

-

Averting Side-Chain Reactions: The functional groups in the side chains of many amino acids (e.g., the ε-amino group of lysine, the guanidino group of arginine, the hydroxyl group of serine) are nucleophilic and can react with the activated carboxyl group of the incoming amino acid. This would result in branched peptides and other impurities, significantly reducing the yield of the target peptide.[2][3]

-

Ensuring Sequential Assembly: By selectively protecting and deprotecting the α-amino group, peptide synthesis can proceed in a stepwise and controlled manner. This ensures that each amino acid is added to the growing peptide chain in the correct order as dictated by the desired sequence.[6][7]

-

Enhancing Solubility: In some cases, protecting groups can improve the solubility of the amino acid derivatives in the organic solvents used for solid-phase peptide synthesis (SPPS). For instance, protecting the side chains of asparagine and glutamine improves their solubility characteristics.[8]

The logical necessity of using protecting groups in peptide synthesis can be visualized as a controlled, sequential process.

References

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

The Cornerstone of Peptide Science: An In-depth Technical Guide to Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the bedrock of modern peptide science.[1] This powerful methodology enables the efficient and controlled chemical synthesis of peptides by sequentially adding amino acids to a growing chain anchored to an insoluble solid support.[1][2] This guide provides a comprehensive technical overview of the core principles of SPPS, detailing the fundamental chemical strategies, experimental protocols, and critical considerations for synthesizing high-purity peptides for research and therapeutic development.

The Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS is the stepwise assembly of a peptide chain on an insoluble resin support. This approach simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing after each reaction step.[3] The entire process can be automated, allowing for the synthesis of long and complex peptide sequences with high efficiency.[4]

The SPPS cycle consists of four main stages:

-

Attachment of the first amino acid: The C-terminal amino acid of the target peptide is covalently linked to a functionalized solid support, typically a polymeric resin.[1][5]

-

Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed to allow for the formation of the next peptide bond.[1][5]

-

Coupling: The next N-α-protected amino acid is activated and coupled to the free amino group of the growing peptide chain.[1][5]

-

Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed to yield the final peptide.[1][6]

Two primary orthogonal protection strategies dominate SPPS: Fmoc/tBu and Boc/Bzl. The principle of orthogonality is crucial, ensuring that the removal of one type of protecting group does not affect others.[1][3]

Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach in modern SPPS.[7][8] It employs the base-labile Fmoc group for temporary Nα-amino protection and acid-labile protecting groups for the amino acid side chains.[7][8] This orthogonality allows for mild deprotection conditions throughout the synthesis, preserving the integrity of acid-sensitive residues.[7]

Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy, the original method developed by Merrifield, utilizes the acid-labile Boc group for Nα-protection and more robust, strong-acid-labile benzyl-based groups for side-chain protection.[1] While still effective, this method requires the use of harsh acids like hydrofluoric acid (HF) for the final cleavage, which can be hazardous and may degrade sensitive peptides.[9]

Key Components of Solid-Phase Peptide Synthesis

The success of SPPS relies on the careful selection of several key components: the solid support (resin), linkers, protecting groups, and coupling reagents.

Resins and Linkers

The solid support is typically a cross-linked polystyrene or polyethylene glycol (PEG) resin in the form of small beads.[10][11] The choice of resin influences factors such as swelling capacity, reaction kinetics, and the C-terminal functionality of the final peptide.[10] A linker molecule connects the growing peptide chain to the resin and determines the conditions required for final cleavage.[12]

| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | Cleavage Conditions | C-Terminal Functionality |

| Wang Resin | p-alkoxybenzyl alcohol | 0.3 - 1.2 | Moderate acid (e.g., 50-95% TFA) | Carboxylic acid |

| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy | 0.3 - 0.8 | Mild acid (e.g., 1-50% TFA) | Amide |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-chlorotrityl | 0.8 - 1.6 | Very mild acid (e.g., 1% TFA or AcOH/TFE/DCM) | Carboxylic acid or protected peptide |

| Merrifield Resin | Chloromethyl | 0.5 - 2.0 | Strong acid (e.g., HF) | Carboxylic acid |

| MBHA Resin | 4-methylbenzhydrylamine | 0.3 - 1.0 | Strong acid (e.g., HF) | Amide |

Protecting Groups

Protecting groups are essential for preventing unwanted side reactions at the Nα-amino group and reactive amino acid side chains.[3][13] The choice of protecting groups is dictated by the overall synthetic strategy (Fmoc or Boc).

Orthogonal Protecting Groups in Fmoc/tBu SPPS [1][3][14]

| Amino Acid | Side-Chain Protecting Group | Deprotection Condition |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |

| Asp | OtBu (tert-butyl ester) | TFA |

| Cys | Trt (trityl) | TFA |

| Glu | OtBu (tert-butyl ester) | TFA |

| His | Trt (trityl) | TFA |

| Lys | Boc (tert-butyloxycarbonyl) | TFA |

| Ser | tBu (tert-butyl ether) | TFA |

| Thr | tBu (tert-butyl ether) | TFA |

| Trp | Boc (tert-butyloxycarbonyl) | TFA |

| Tyr | tBu (tert-butyl ether) | TFA |

Coupling Reagents

Coupling reagents activate the C-terminal carboxyl group of the incoming amino acid to facilitate the formation of a peptide bond.[15][16] The choice of coupling reagent can significantly impact coupling efficiency and the risk of side reactions, particularly racemization.[2]

| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency | Notes |

| HBTU | Aminium/Uronium Salt | 15-60 min | High | Widely used, efficient, and cost-effective.[17] |

| HATU | Aminium/Uronium Salt | 5-20 min | Very High | More reactive than HBTU, good for hindered couplings.[2][15] |

| COMU | Aminium/Uronium Salt | 5-20 min | Very High | High solubility and safer alternative to HOBt-based reagents.[15][18] |

| PyBOP | Phosphonium Salt | 30-120 min | High | Good for reducing racemization.[2] |

| DIC/Oxyma | Carbodiimide/Additive | 30-120 min | High | Cost-effective and efficient, with Oxyma reducing explosion risk.[2] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of Fmoc-based solid-phase peptide synthesis.

Loading the First Amino Acid onto Wang Resin

This protocol describes the esterification of the first Fmoc-protected amino acid to Wang resin.

Materials:

-

Wang resin

-

Fmoc-protected amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Swell the Wang resin (1 eq) in DMF in a reaction vessel for 1-2 hours.

-

Drain the DMF.

-

Dissolve the Fmoc-amino acid (2-4 eq) and DMAP (0.1-0.2 eq) in a minimal amount of DMF.

-

Add the amino acid/DMAP solution to the resin.

-

Add DIC (2-4 eq) to the resin slurry.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

To cap any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. Agitate for 30 minutes.

-